molecular formula C14H18N2O3 B5381173 7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5381173
M. Wt: 262.30 g/mol
InChI Key: CZGRACDZAKDABD-UHFFFAOYSA-N
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Description

7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives

Preparation Methods

The synthesis of 7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable cyclohexanone derivative with an appropriate amine under acidic conditions, followed by cyclization and functional group modifications to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of biological pathways and therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-methyl-2,5-dioxo-N-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline: A basic structure for many biologically active compounds.

    Cinchonine: An alkaloid with antimalarial properties.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

IUPAC Name

7-methyl-2,5-dioxo-N-propyl-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-4-15-13(18)10-7-9-11(16-14(10)19)5-8(2)6-12(9)17/h7-8H,3-6H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGRACDZAKDABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(CC(CC2=O)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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